
5-Ethynyl-2,3-dimethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2,3-dimethylfuran: is an organic compound with the molecular formula C8H8O . It is a derivative of furan, a heterocyclic aromatic compound, and features an ethynyl group at the 5-position and two methyl groups at the 2- and 3-positions. This compound is of interest in organic synthesis and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,3-dimethylfuran can be achieved through various synthetic routes. One common method involves the alkylation of 2,3-dimethylfuran with an ethynylating agent under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the ethynyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,3-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-2,3-dimethylfuran is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions, including cross-coupling reactions.
Biology and Medicine: Research into the biological activity of furan derivatives has shown potential applications in medicinal chemistry. Compounds similar to this compound may exhibit antimicrobial or anticancer properties.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its unique structural properties make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,3-dimethylfuran in chemical reactions involves the reactivity of the ethynyl group and the furan ring. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The furan ring can participate in aromatic substitution reactions, and its electron-rich nature makes it reactive towards electrophiles.
Molecular Targets and Pathways: In biological systems, the molecular targets and pathways of furan derivatives are not fully understood. they may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
2,5-Dimethylfuran: A furan derivative with two methyl groups at the 2- and 5-positions.
2-Methylfuran: A furan derivative with a single methyl group at the 2-position.
2,3-Dimethylfuran: A furan derivative with two methyl groups at the 2- and 3-positions.
Uniqueness: 5-Ethynyl-2,3-dimethylfuran is unique due to the presence of the ethynyl group at the 5-position, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C8H8O |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
5-ethynyl-2,3-dimethylfuran |
InChI |
InChI=1S/C8H8O/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3 |
InChI Key |
MGGLAKJLTDVNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


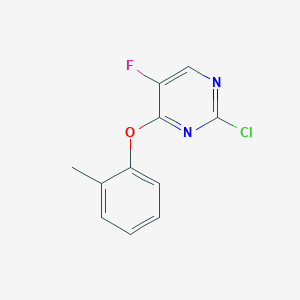
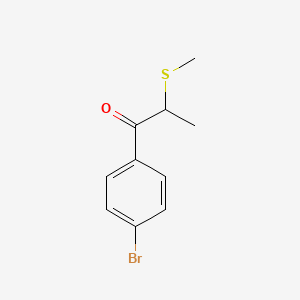
![tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13212976.png)

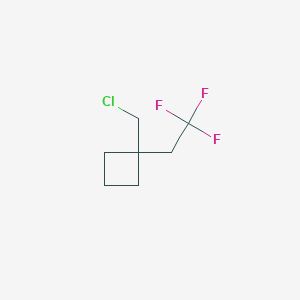

![5-(4-Acetylpiperazin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13212994.png)
![3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B13212998.png)
![4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13213009.png)
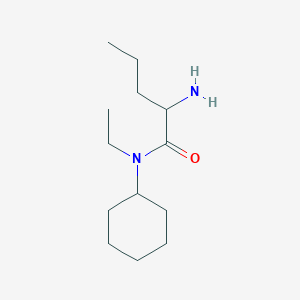
![5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13213020.png)

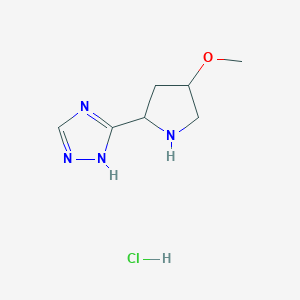
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13213035.png)
